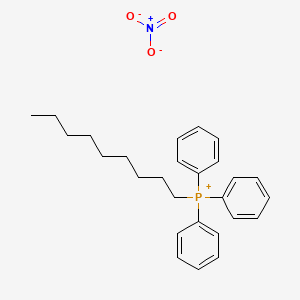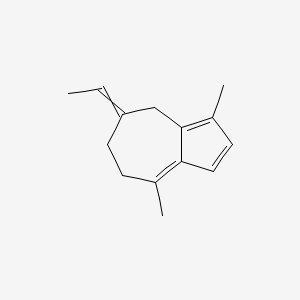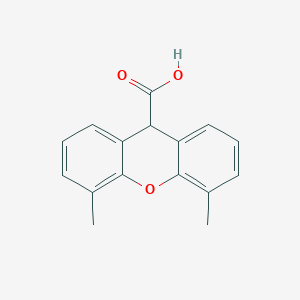
4,5-dimethyl-9H-xanthene-9-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 53927027” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing data on the properties, biological activities, safety, and toxicity of various compounds. CID 53927027 is a unique compound with specific characteristics and applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of CID 53927027 involves a series of chemical reactions under controlled conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of CID 53927027 is scaled up using large reactors and continuous flow processes. The industrial methods focus on cost-effectiveness, safety, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
CID 53927027 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound to a lower oxidation state, affecting its stability and reactivity.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in the reactions of CID 53927027 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of CID 53927027 depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
CID 53927027 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent and intermediate in organic synthesis, enabling the development of new molecules and materials.
Biology: In biological research, CID 53927027 is used to study cellular processes, enzyme functions, and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including drug development and the study of disease mechanisms.
Industry: CID 53927027 is used in various industrial processes, such as the production of specialty chemicals, polymers, and coatings.
Mécanisme D'action
The mechanism of action of CID 53927027 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The detailed mechanism of action depends on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 53927027 can be identified using chemical databases such as PubChem. These compounds share structural similarities and may have related properties and applications. Examples of similar compounds include:
- CID 5090
- CID 12345
- CID 67890
Uniqueness
CID 53927027 is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
Conclusion
CID 53927027 is a versatile compound with significant importance in various fields of science and industry Its unique properties, preparation methods, and wide range of applications make it a valuable asset for researchers and industrial practitioners
Propriétés
Formule moléculaire |
C16H14O3 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
4,5-dimethyl-9H-xanthene-9-carboxylic acid |
InChI |
InChI=1S/C16H14O3/c1-9-5-3-7-11-13(16(17)18)12-8-4-6-10(2)15(12)19-14(9)11/h3-8,13H,1-2H3,(H,17,18) |
Clé InChI |
IOMVKHWDGLQUEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(C3=CC=CC(=C3O2)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
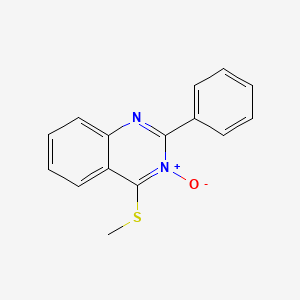
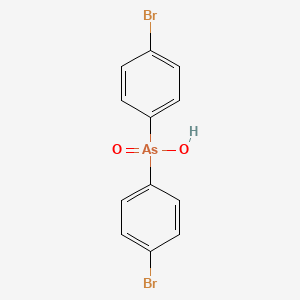
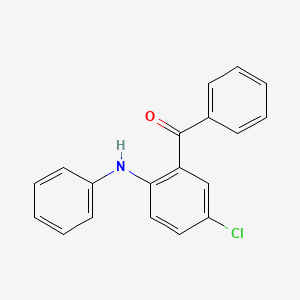
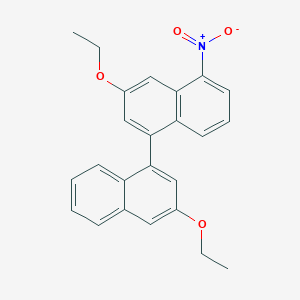


![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene]](/img/structure/B14315082.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]](/img/structure/B14315086.png)
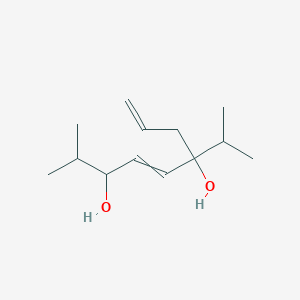
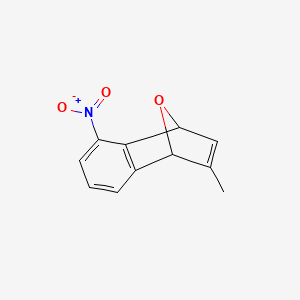
phosphoryl}propanoic acid](/img/structure/B14315106.png)
